molecular formula C12H23NO3 B13618985 Tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate CAS No. 1536327-97-5

Tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate

Cat. No.: B13618985
CAS No.: 1536327-97-5
M. Wt: 229.32 g/mol
InChI Key: PEIYIQMKMZTUHV-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl group, a hydroxypropyl group, and a pyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and 2-hydroxypropyl bromide. The reaction is carried out in the presence of a base such as triethylamine in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified using column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability .

Types of Reactions:

    Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to the hydroxypropyl group using reducing agents like sodium borohydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products:

Scientific Research Applications

Tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The pyrrolidine ring can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate
  • Tert-butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate

Comparison: Tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate is unique due to the presence of the 2-hydroxypropyl group, which provides distinct reactivity and interaction profiles compared to its analogs. The hydroxypropyl group offers additional sites for hydrogen bonding and can influence the compound’s solubility and stability .

Properties

CAS No.

1536327-97-5

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-9(14)8-10-6-5-7-13(10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3

InChI Key

PEIYIQMKMZTUHV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCN1C(=O)OC(C)(C)C)O

Origin of Product

United States

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